Unveiling Fluvirucin B2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Unveiling Fluvirucin B2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin B2 is a naturally occurring 14-membered macrolactam with significant promise in the fields of antiviral and antifungal drug discovery. This technical guide provides a comprehensive overview of the chemical structure of Fluvirucin B2, alongside a compilation of its physicochemical and biological properties. Detailed experimental methodologies for its isolation, purification, and bioactivity assessment are presented to facilitate further research and development. Furthermore, this document elucidates the biosynthetic pathway of Fluvirucin B2, offering insights into its complex enzymatic machinery.
Chemical Structure of Fluvirucin B2
Fluvirucin B2 belongs to the fluvirucin family of macrolactams, which are characterized by a 14-membered lactam ring. The core structure of Fluvirucin B2 is a polyketide, assembled by a type I polyketide synthase (PKS). A key feature of its structure is the incorporation of a β-alanine starter unit.
The macrolactam ring of Fluvirucin B2 is substituted with ethyl groups at positions C-2 and C-10. A distinguishing characteristic of Fluvirucin B2 is the glycosidic linkage of an L-mycosamine sugar moiety to the aglycon, known as fluvirucinin B2. L-mycosamine is the 4-epimer of 3-amino-3,6-dideoxy-α-L-talopyranose.
Chemical Structure:
Caption: Simplified representation of Fluvirucin B2's key structural features.
Physicochemical and Spectroscopic Data
Comprehensive physicochemical and spectroscopic data are crucial for the identification and characterization of Fluvirucin B2. The following tables summarize the available data.
Table 1: Physicochemical Properties of Fluvirucin B2
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₇N₂O₆ | |
| Molecular Weight | 471.65 g/mol | |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in methanol, DMSO | [2] |
Table 2: Spectroscopic Data for Fluvirucin B2 and Related Analogs
| Spectroscopic Technique | Key Observations for Fluvirucin Analogs | Reference |
| ¹H NMR (in MeOD) | Signals corresponding to methyl, ethyl, and methine protons on the macrolactam ring and the aminosugar moiety. | [3] |
| ¹³C NMR (in MeOD) | Resonances for carbonyl, olefinic, and aliphatic carbons of the macrolactam and sugar. | [3] |
| IR (Infrared) | Amide absorptions around 3302 cm⁻¹ and 1643 cm⁻¹. | [1] |
| HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) | [M+H]⁺ ion observed, confirming the molecular formula. For Fluvirucin B7 (a close analog), m/z 457.3287 [M+H]⁺ (calcd 457.3278 for C₂₄H₄₅N₂O₆). | [1] |
Experimental Protocols
Isolation and Purification of Fluvirucin B2
Fluvirucin B2 is produced by the fermentation of Actinomadura fulva subsp. indica. The following is a general protocol for its isolation and purification.
Caption: General workflow for the isolation and purification of Fluvirucin B2.
Methodology:
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Fermentation: Actinomadura fulva subsp. indica is cultured in a suitable fermentation medium under optimized conditions of temperature, pH, and aeration.
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Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The supernatant and/or the mycelial cake is extracted with a suitable organic solvent, such as ethyl acetate or butanol.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
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Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include column chromatography on silica gel, Sephadex LH-20, or other resins to fractionate the components.
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HPLC Purification: Fractions containing Fluvirucin B2 are further purified by reversed-phase high-performance liquid chromatography (HPLC) to obtain the pure compound.
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Structure Elucidation: The structure of the purified Fluvirucin B2 is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.[1]
Biological Activity Assays
The antifungal activity of Fluvirucin B2 can be determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Protocol:
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Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared to a specific cell density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[4]
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Drug Dilution: Serial twofold dilutions of Fluvirucin B2 are prepared in a 96-well microtiter plate using RPMI-1640 medium.
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Inoculation: Each well is inoculated with the fungal suspension.
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Incubation: The plates are incubated at 35°C for 24-48 hours.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.[7]
The antiviral activity of Fluvirucin B2 against influenza virus can be assessed by its ability to inhibit the viral neuraminidase (NA) enzyme. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]
Protocol:
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Virus and Compound Preparation: Dilutions of the influenza virus and Fluvirucin B2 are prepared in an assay buffer.
-
Incubation: The virus and Fluvirucin B2 are pre-incubated together in a 96-well plate to allow for inhibitor binding.
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Substrate Addition: The fluorescent substrate MUNANA is added to each well.
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Enzymatic Reaction: The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate.
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Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of Fluvirucin B2 that reduces neuraminidase activity by 50%.[8][9]
Biosynthesis and Mechanism of Action
Biosynthesis of Fluvirucin B2
The biosynthesis of Fluvirucin B2 is a complex process involving a Type I polyketide synthase (PKS) and several tailoring enzymes. The biosynthetic gene cluster contains genes encoding the PKS modules, enzymes for the formation of the β-alanine starter unit, and glycosyltransferases for the attachment of the L-mycosamine sugar.[4]
Caption: Simplified biosynthetic pathway of Fluvirucin B2.
Putative Mechanism of Action
The precise molecular mechanisms of action for Fluvirucin B2 are still under investigation.
-
Antifungal Activity: The presence of a free amino group on the sugar moiety appears to be important for its antifungal activity.[1][9] It is hypothesized that Fluvirucin B2 may interfere with the fungal cell wall integrity or other essential cellular processes. The cell wall integrity (CWI) pathway, involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), is a common target for antifungal agents and represents a potential area of investigation for Fluvirucin B2's mechanism.[10][11]
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Antiviral Activity: The inhibitory effect on influenza neuraminidase suggests that Fluvirucin B2 may act by preventing the release of new viral particles from infected cells. Further studies are needed to understand the specific interactions between Fluvirucin B2 and the viral neuraminidase protein.
Conclusion
Fluvirucin B2 represents a promising natural product with both antifungal and antiviral properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, along with established experimental protocols. Further research into its mechanism of action and optimization of its structure could lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
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